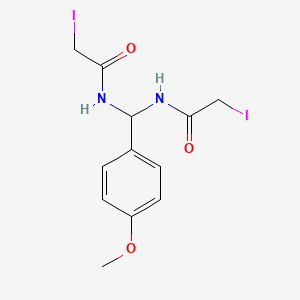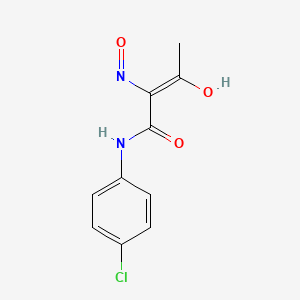![molecular formula C26H34N2O4 B11987726 (2E)-3-(4-methoxyphenyl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B11987726.png)
(2E)-3-(4-methoxyphenyl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}prop-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that features both acrylate and hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Acrylate Intermediate: This step involves the reaction of 4-methoxyphenol with acryloyl chloride in the presence of a base such as triethylamine to form the acrylate intermediate.
Hydrazide Formation: The acrylate intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Final Coupling: The hydrazide derivative is coupled with 4-(1,1,3,3-tetramethylbutyl)phenol under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.
Reduction: Reduction reactions may target the acrylate or hydrazide groups.
Substitution: Substitution reactions can occur at the aromatic rings or the acrylate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers.
Materials Science: Incorporated into materials for enhanced properties such as thermal stability or mechanical strength.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Bioconjugation: Utilized in the conjugation of biomolecules for targeted delivery or imaging.
Industry
Coatings and Adhesives: Employed in the formulation of specialty coatings and adhesives due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In polymer chemistry, it may participate in polymerization reactions, forming cross-linked networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE: Similar in structure but may have different substituents on the aromatic rings or different functional groups.
Acrylate Derivatives: Compounds with acrylate groups that participate in polymerization reactions.
Hydrazide Derivatives: Compounds with hydrazide groups used in various chemical and biological applications.
Uniqueness
The uniqueness of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C26H34N2O4 |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]prop-2-enehydrazide |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,3)18-26(4,5)20-10-14-22(15-11-20)32-17-24(30)28-27-23(29)16-9-19-7-12-21(31-6)13-8-19/h7-16H,17-18H2,1-6H3,(H,27,29)(H,28,30)/b16-9+ |
InChI-Schlüssel |
YLVIRAAWQRXUJY-CXUHLZMHSA-N |
Isomerische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-YL[2-(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11987646.png)

![2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11987653.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11987664.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11987676.png)
![N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)-1,3-pentadienyl]-N-(4-methylphenyl)acetamide](/img/structure/B11987684.png)
![3-(biphenyl-4-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11987699.png)

![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987706.png)
![1,7-Dibenzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987717.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11987718.png)
